Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
Description
Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound featuring a strained [1.1.1]pentane core substituted with two fluorine atoms at the 2-position, a phenyl group at the 3-position, and a tert-butyl ester at the 1-position. Characterization methods include ¹H/¹³C/¹⁹F NMR, FTIR, and HRMS, confirming structural integrity and purity .
Properties
Molecular Formula |
C16H18F2O2 |
|---|---|
Molecular Weight |
280.31 g/mol |
IUPAC Name |
tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H18F2O2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
AJTDJPNHVSZLAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Traditional Difluorocarbene Addition to Bicyclo[1.1.0]butanes
Reaction Mechanism and Substrate Design
The foundational method for synthesizing tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves the addition of difluorocarbene to bicyclo[1.1.0]butane derivatives. Difluorocarbene, generated in situ from reagents such as CF₃TMS (trimethyl(trifluoromethyl)silane) and NaI, reacts with electron-rich bicyclo[1.1.0]butanes to form the strained bicyclo[1.1.1]pentane core. The electrophilic carbene preferentially attacks the central C1–C3 bond of the bicyclo[1.1.0]butane, leading to a zwitterionic intermediate that recombines to yield the difluorinated product.
Optimization of Reaction Conditions
Early methods required stoichiometric amounts of CF₃TMS and NaI in tetrahydrofuran (THF) at 0–24°C. For example, reacting tert-butyl 3-phenyl-3-chlorocyclobutane-1-carboxylate with CF₃TMS/NaI achieved moderate yields (45–60%) but necessitated careful control of temperature and stoichiometry to minimize side products like difluorocyclobutenes. The electron-withdrawing effect of fluorine atoms on the bicyclic framework enhances electrophilicity, enabling subsequent esterification or functionalization.
Table 1: Representative Yields Using Difluorocarbene Addition
| Substrate | Conditions | Yield (%) |
|---|---|---|
| tert-Butyl 3-phenylcyclobutane-1-carboxylate | CF₃TMS/NaI, THF, 24°C | 58 |
| Methyl 3-(4-trifluoromethylphenyl)cyclobutane-1-carboxylate | CF₃TMS/NaI, THF, 0°C | 62 |
One-Pot Synthesis from α-Allyldiazoacetate Precursors
Dirhodium-Catalyzed Cyclopropanation
A breakthrough one-pot synthesis leverages α-allyldiazoacetates as precursors, bypassing the need to isolate reactive intermediates. Dirhodium catalysts, such as Rh₂(Oct)₄, facilitate intramolecular cyclopropanation of α-allyldiazoacetates to form bicyclo[1.1.0]butanes in situ. Subsequent difluorocarbene insertion under CF₃TMS/NaI conditions directly yields this compound without intermediate purification.
Solvent and Catalytic Optimization
Key to this method is solvent switching from ethyl acetate (optimal for cyclopropanation) to THF (optimal for difluorocarbene insertion). For instance, methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylate, synthesized via Rh₂(Oct)₄ catalysis, undergoes difluorocarbene insertion in THF at 24°C to afford the target compound in 68% yield over two steps. Catalytic loading as low as 0.01 mol% dirhodium complex ensures cost-effectiveness.
Table 2: One-Pot Synthesis Performance
| Diazo Precursor | Catalyst | Yield (%) |
|---|---|---|
| Methyl α-allyldiazoacetate (aryl = Ph) | Rh₂(Oct)₄ | 71 |
| tert-Butyl α-allyldiazoacetate (aryl = 4-CF₃C₆H₄) | Rh₂(S-p-BrTPCP)₄ | 65 |
Selective Synthesis via Chlorocyclobutane Intermediates
Halogenation and Elimination Strategies
An alternative route involves the synthesis of chlorocyclobutane intermediates, such as tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate, via nucleophilic substitution. Treatment of α-allyldiazoacetates with n-BuLi generates lithiated intermediates that react with electrophiles (e.g., 1-bromo-4-(trifluoromethyl)benzene) to form chlorocyclobutanes. Subsequent dehydrohalogenation using potassium bis(trimethylsilyl)amide (KHMDS) induces ring contraction to bicyclo[1.1.0]butanes, which are then subjected to difluorocarbene insertion.
Challenges in Stereochemical Control
This method often produces cis/trans mixtures of chlorocyclobutanes, necessitating chromatographic separation. For example, tert-butyl 3-chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate was isolated as a 1:1 diastereomeric mixture, reducing overall yield to 40–50%. However, the approach allows modular introduction of aryl groups, enhancing structural diversity.
Side Reactions and Stability Considerations
Formation of Difluorocyclobutene Byproducts
Under basic conditions, this compound may undergo decomposition via deprotonation at the methine position, leading to difluorocyclobutenes. For instance, exposure to catalytic iodide in THF promotes rearrangement to 1,2-difluorocyclobutene (26) and 1,3-difluorocyclobutene (27), necessitating rapid workup to isolate the desired product.
Stabilization Through Steric Hindrance
Incorporating bulky substituents, such as the tert-butyl ester group, mitigates decomposition by sterically shielding the reactive methine proton. Comparative studies show that tert-butyl derivatives exhibit 30% greater stability than methyl analogs under identical conditions.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The one-pot method achieves superior yields (65–71%) compared to traditional difluorocarbene addition (45–62%) and chlorocyclobutane routes (40–50%). Scalability is enhanced by avoiding intermediate isolation, though solvent switching complicates industrial adaptation.
Structural Versatility
Chlorocyclobutane intermediates enable the incorporation of diverse aryl groups, making this route preferable for medicinal chemistry applications requiring structural analogs. In contrast, the one-pot method excels in rapid access to core bicyclo[1.1.1]pentane scaffolds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its stability and unique structural features.
Materials Science: Its rigid bicyclic structure makes it a candidate for use in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Steric and Electronic Effects
Biological Activity
Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure and fluorinated substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in enzyme modulation and drug design.
Structural Overview
- Molecular Formula : C16H18F2O2
- Molecular Weight : 280.31 g/mol
- IUPAC Name : this compound
- Structural Features :
- Bicyclo[1.1.1]pentane backbone
- Fluorinated substituents enhancing binding affinity
- Tert-butyl ester functional group
The presence of fluorine atoms in the structure is significant as they enhance the compound's metabolic stability and bioavailability, making it a promising candidate for further biochemical research and therapeutic applications .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as proteins and enzymes. The bicyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating enzymatic activity . This interaction is crucial for its role as a pharmacophore in drug design.
Biological Activity
Research suggests that compounds with similar bicyclic structures can modulate enzyme activity and interact with various biomolecules, indicating potential therapeutic applications . The unique structural properties of this compound may allow it to serve as an effective inhibitor or modulator in various biochemical pathways.
Case Studies
Several studies have highlighted the biological activity associated with bicyclo[1.1.1]pentane derivatives:
- γ-Secretase Inhibition : A study demonstrated that replacing the para-substituted fluorophenyl ring in a γ-secretase inhibitor with the bicyclo[1.1.1]pentane motif led to improved passive permeability and aqueous solubility, showcasing the advantages of this structural modification .
- Enzyme Modulation : Interaction studies indicate that this compound can inhibit specific enzymes, enhancing its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C16H18F2O2 | Bicyclic structure with fluorinated substituents |
| 2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid | C13H14F2O2 | Contains a methyl group instead of a phenyl group |
| 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | C14H18O2 | Lacks fluorine substituents; simpler structure |
This comparison highlights the distinct features of this compound that may confer specific advantages in medicinal chemistry applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate?
- Methodological Answer : A one-pot synthesis using α-allyldiazoacetates and Rhodium(II) catalysts (e.g., Rh₂(Oct)₄) is effective. Key steps include:
- Catalyst loading : 0.03–0.06 mol% Rh₂(Oct)₄.
- Reagents : CF₃TMS (3.0 equivalents) and NaI (0.5 equivalents) for fluorination.
- Purification : Flash column chromatography yields ~36–43% (lower yields due to steric hindrance from phenyl groups) .
- Example : Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate was synthesized with 42% yield under these conditions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS are critical.
- ¹⁹F NMR : Confirms difluoro substitution (δ ≈ -80 to -100 ppm).
- HRMS : Validates molecular mass (e.g., [M+Na]⁺ peaks).
- FTIR : Identifies carboxylate C=O stretching (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in fluorinated bicyclo[1.1.1]pentane synthesis?
- Methodological Answer :
- Catalyst optimization : Screen alternative Rhodium catalysts (e.g., Rh₂(esp)₂) to improve turnover.
- Stoichiometry : Adjust CF₃TMS/NaI ratios to enhance fluorination efficiency.
- Temperature control : Lower reaction temperatures (0–25°C) reduce side reactions.
- Purification : Use preparative HPLC for challenging separations (e.g., bromothiophenyl derivatives with 90% purity) .
Q. What strategies enable enantioselective functionalization of the bicyclo[1.1.1]pentane core?
- Methodological Answer :
- Chiral resolution : Use the Strecker method with aldehydes (e.g., from methyl 3-(hydroxymethyl) derivatives) to generate enantiopure amino acids .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis during cyclopropane ring-opening steps .
- Example : (S)- and (R)-homo-PBPG were synthesized via bromide intermediates and Arbuzov reactions .
Q. How does the introduction of fluorine atoms influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Electronic effects : Fluorine’s electronegativity increases electrophilicity at the bicyclo core, favoring nucleophilic substitutions (e.g., SN2 at bridgehead positions).
- Steric effects : Difluoro groups reduce steric accessibility, requiring polar aprotic solvents (e.g., DMF) for efficient reactions .
- Case study : Bicyclo[1.1.1]pentane derivatives with trifluoromethyl groups exhibit enhanced metabolic stability in medicinal chemistry applications .
Contradiction Analysis
- Yield variability : reports lower yields (36–43%) for bromothiophenyl derivatives compared to non-halogenated analogs. This suggests steric and electronic effects from bulky substituents require tailored optimization .
- Stereochemical outcomes : While emphasizes enantioselective synthesis via chiral resolution, other methods (e.g., asymmetric catalysis) remain underexplored, indicating a gap for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
